molecular formula C16H14ClN3O4 B2619486 3-(4-Chlorophenyl)-6-(2-hydroxyethyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 887833-46-7

3-(4-Chlorophenyl)-6-(2-hydroxyethyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Número de catálogo: B2619486
Número CAS: 887833-46-7
Peso molecular: 347.76
Clave InChI: BAADDTCNTNMAKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a pyrazole ring condensed to a pyrimidine ring. Key structural features include:

  • 4-Chlorophenyl substituent at position 3, contributing to hydrophobic interactions and electronic effects.
  • 2-Hydroxyethyl group at position 6, enhancing solubility via hydrogen bonding.
  • Methyl group at position 2 and carboxylic acid at position 5, which influence acidity and molecular packing .

Propiedades

IUPAC Name

3-(4-chlorophenyl)-6-(2-hydroxyethyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-8-12(9-2-4-10(17)5-3-9)14-18-13(16(23)24)11(6-7-21)15(22)20(14)19-8/h2-5,19,21H,6-7H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMFXDCSYNQTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CCO)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(4-Chlorophenyl)-6-(2-hydroxyethyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article compiles findings from various studies that explore its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17_{17}H18_{18}ClN3_{3}O3_{3}
  • Molecular Weight : 347.75 g/mol
  • CAS Number : Not specified in the available data.

Anticancer Activity

Recent research indicates that derivatives of pyrazole compounds exhibit potent anticancer properties. Specifically, compounds similar to this compound have been shown to inhibit cancer cell proliferation across various cell lines.

Key Findings:

  • Cell Lines Tested : HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • Compounds derived from pyrazole structures have shown IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT116 cells, indicating significant potency .
    • Other studies report IC50 values for different pyrazole derivatives against MCF-7 and A375 cell lines as low as 0.39 μM and 4.2 μM, respectively .

The anticancer effects of this compound are believed to be mediated through several mechanisms:

  • Inhibition of HSP90 and TRAP1 : These proteins are involved in cancer cell survival and proliferation. The compound exhibits selectivity towards TRAP1, enhancing its anticancer efficacy .
  • Induction of Apoptosis : Staining assays with DAPI have shown nuclear disintegration in treated cancer cells, confirming the induction of apoptosis as a mechanism for its anticancer activity .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects:

  • Compounds structurally related to this compound have demonstrated significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation .

Summary of Research Studies

Study ReferenceBiological ActivityIC50 ValuesCell Lines Tested
Wei et al. Anticancer26 µMA549
Xia et al. Anticancer49.85 µMVarious
Li et al. Anticancer0.39 µMHCT116
Kumar et al. Apoptosis InductionVariesHCT116

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in substituents, leading to distinct physicochemical and functional properties:

Compound Name Substituents (Positions) Key Differences vs. Target Compound
Target Compound : 3-(4-Chlorophenyl)-6-(2-hydroxyethyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid 3: 4-Cl-Ph; 6: 2-hydroxyethyl; 5: COOH Reference compound
3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid 3: 4-MeO-Ph; 6: COOH - 4-MeO-Ph (electron-donating) vs. 4-Cl-Ph (electron-withdrawing).
- Lack of 2-hydroxyethyl group.
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate 6: Thiophenecarboxylate ester; Core: Triazolo - Ester group vs. carboxylic acid.
- Triazolo core vs. pyrazolo.
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid 5: 4-Cl-Ph; 7: COOH; Core: Triazolo - Triazolo core alters ring electronics.
- Carboxylic acid at position 7 vs. 3.

Physicochemical Properties and Hydrogen Bonding

Solubility and Polarity
  • The 2-hydroxyethyl group in the target compound increases hydrophilicity compared to analogues with non-polar substituents (e.g., methyl or thiophenecarboxylate esters) .
  • The carboxylic acid at position 5 enhances water solubility and enables salt formation, unlike ester derivatives .
Hydrogen Bonding Patterns
  • The hydroxyethyl and carboxylic acid groups in the target compound facilitate extensive hydrogen bonding, as observed in crystal structures of related pyrimidines. This contrasts with methoxyphenyl or ester-containing analogues, which exhibit weaker H-bonding capacity .
  • Etter’s graph set analysis (used in crystallography) would classify the target compound’s H-bond networks as more complex than those of its analogues due to multiple donor/acceptor sites .

NMR Spectral Analysis

Evidence from analogous compounds (e.g., rapamycin derivatives) highlights how substituents influence NMR chemical shifts:

  • Region A (positions 39–44) : Substituents like 4-Cl-Ph cause downfield shifts due to electron-withdrawing effects, whereas 4-MeO-Ph (in the methoxy analogue) results in upfield shifts .
  • Region B (positions 29–36) : The 2-hydroxyethyl group introduces distinct splitting patterns absent in ester or triazolo derivatives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.